molecular formula C7H14N2O3S B3135891 N-methanesulfonylpiperidine-4-carboxamide CAS No. 405512-95-0

N-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B3135891
CAS No.: 405512-95-0
M. Wt: 206.27 g/mol
InChI Key: WUJMEMVOGPVFJO-UHFFFAOYSA-N
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Description

N-methanesulfonylpiperidine-4-carboxamide: is a chemical compound with the molecular formula C₇H₁₄N₂O₃S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methanesulfonyl group attached to the nitrogen atom and a carboxamide group at the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methanesulfonylpiperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The general reaction scheme is as follows:

Piperidine-4-carboxamide+Methanesulfonyl chlorideThis compound+Hydrogen chloride\text{Piperidine-4-carboxamide} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} Piperidine-4-carboxamide+Methanesulfonyl chloride→this compound+Hydrogen chloride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the methanesulfonyl group or reduce other functional groups within the molecule.

    Substitution: The methanesulfonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

N-methanesulfonylpiperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.

    Organic Synthesis:

    Biological Studies: Researchers investigate its effects on biological systems, including its interactions with proteins and nucleic acids.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methanesulfonylpiperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity or modulating its function. The methanesulfonyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring provides structural stability. Molecular targets and pathways involved may include enzymes like proteases or kinases, and signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

    N-methanesulfonylpiperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-methanesulfonylpiperidine-4-amine: Contains an amine group at the fourth position instead of a carboxamide.

    N-methanesulfonylpiperidine-4-alcohol: Features an alcohol group at the fourth position.

Uniqueness: N-methanesulfonylpiperidine-4-carboxamide is unique due to the presence of both the methanesulfonyl and carboxamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-13(11,12)9-7(10)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJMEMVOGPVFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 197 mg of the product from Step A was taken up in 5 mL of methanol and hydrogenated at 40 psi over 60 mg of 10% Pd/C for 16 hours. The catalyst was removed by filtration and the solvent was removed in vacuo to afford 49 mg of title compound.
Name
product
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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